Octahydrocyclopenta[c]pyrrole-1-carboxamide
Overview
Description
Octahydrocyclopenta[c]pyrrole-1-carboxamide is an organic compound with the molecular formula C8H14N2O It belongs to the class of cyclic semi-amides and is characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of octahydrocyclopenta[c]pyrrole-1-carboxamide typically involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. This process is carried out under specific conditions to ensure the successful formation of the desired compound. The reaction conditions often include the use of a suitable hydrogenation catalyst, such as palladium on carbon, and the reaction is conducted under a hydrogen atmosphere at elevated pressures and temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method includes the Dieckmann cyclization of diethyl or dimethyl adipate, followed by cyanohydrin formation and reduction of the intermediate cyclic amide or imide . This approach allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Octahydrocyclopenta[c]pyrrole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced derivatives with altered hydrogenation states.
Scientific Research Applications
Octahydrocyclopenta[c]pyrrole-1-carboxamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of octahydrocyclopenta[c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of antiviral applications, the compound may inhibit viral proteases, preventing the replication of the virus. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Octahydrocyclopenta[c]pyrrole: A related compound with a similar bicyclic structure but lacking the carboxamide functional group.
Hexahydrocyclopenta[c]pyrrole: Another related compound with a similar structure but differing in the degree of hydrogenation.
Cyclopenta[c]pyrrole: A compound with a similar core structure but without the additional hydrogenation and functional groups.
Uniqueness
Octahydrocyclopenta[c]pyrrole-1-carboxamide is unique due to its specific combination of a bicyclic structure and a carboxamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIODGZZEANQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(C2C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.